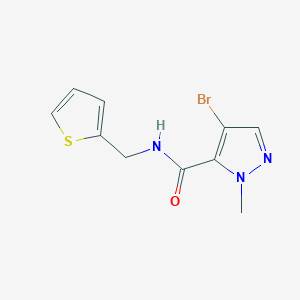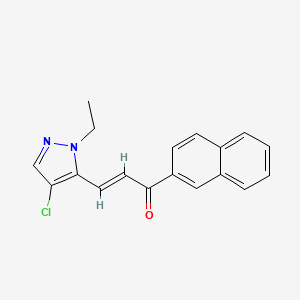![molecular formula C14H14FN5O3 B14928092 N'-[(E)-(4-fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide](/img/structure/B14928092.png)
N'-[(E)-(4-fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-1-(4-Fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide is a complex organic compound that features a combination of fluorophenyl, nitropyrazolyl, and propanohydrazide moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-Fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide typically involves a multi-step process:
Formation of the Hydrazide: The initial step involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Pyrazole Introduction: The hydrazone is then reacted with 4-nitro-1H-pyrazole under acidic conditions to introduce the pyrazole ring.
Final Condensation: The final step involves the condensation of the intermediate with 2-methyl-3-chloropropanoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-[(E)-1-(4-Fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The hydrazide moiety can be oxidized to the corresponding carboxylic acid.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Amino Derivative: From the reduction of the nitro group.
Carboxylic Acid: From the oxidation of the hydrazide moiety.
Substituted Fluorophenyl Derivatives: From nucleophilic aromatic substitution reactions.
科学研究应用
N-[(E)-1-(4-Fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in the development of anti-inflammatory or anticancer agents.
Material Science: Possible applications in the synthesis of novel polymers or as a building block for advanced materials.
Biological Studies: Investigation of its biological activity and potential as a biochemical probe.
作用机制
The mechanism of action of N-[(E)-1-(4-Fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-[(E)-1-(4-Fluorophenyl)methylidene]adamantane-1-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N-[(E)-1-(4-Fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide is unique due to the presence of both the nitropyrazolyl and fluorophenyl moieties, which can impart distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.
属性
分子式 |
C14H14FN5O3 |
|---|---|
分子量 |
319.29 g/mol |
IUPAC 名称 |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-methyl-3-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C14H14FN5O3/c1-10(8-19-9-13(7-17-19)20(22)23)14(21)18-16-6-11-2-4-12(15)5-3-11/h2-7,9-10H,8H2,1H3,(H,18,21)/b16-6+ |
InChI 键 |
REAXKKZRPGXHCG-OMCISZLKSA-N |
手性 SMILES |
CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(C=C2)F |
规范 SMILES |
CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-1,3-dimethyl-6-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14928022.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B14928032.png)

![2-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B14928044.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B14928054.png)
![4-{[(E)-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14928055.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B14928057.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B14928063.png)
![2-chloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B14928065.png)
![8,9-dimethyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14928066.png)
![2-{[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide](/img/structure/B14928072.png)

![1-methyl-4-({(E)-[3-(2-methylpropoxy)phenyl]methylidene}amino)-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B14928088.png)
![Ethyl 2-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14928100.png)
